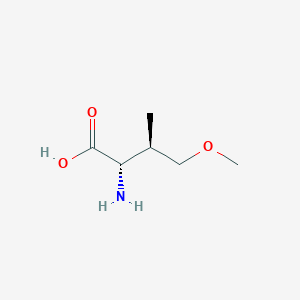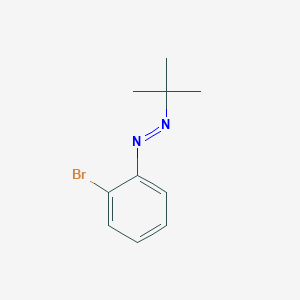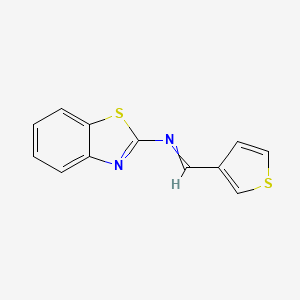
N-(1,3-Benzothiazol-2-yl)-1-(thiophen-3-yl)methanimine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-Benzothiazol-2-yl)-1-(thiophen-3-yl)methanimine is an organic compound that features both benzothiazole and thiophene moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-Benzothiazol-2-yl)-1-(thiophen-3-yl)methanimine typically involves the condensation of 2-aminobenzothiazole with a thiophene derivative. The reaction conditions may include the use of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production methods for such compounds would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(1,3-Benzothiazol-2-yl)-1-(thiophen-3-yl)methanimine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzothiazole or thiophene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions will vary depending on the desired transformation but often involve controlled temperatures and the use of inert atmospheres.
Major Products
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the development of materials for organic electronics or as intermediates in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of N-(1,3-Benzothiazol-2-yl)-1-(thiophen-3-yl)methanimine would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The pathways involved would vary based on the target and the nature of the interaction.
Comparación Con Compuestos Similares
Similar Compounds
2-Aminobenzothiazole: A precursor in the synthesis of N-(1,3-Benzothiazol-2-yl)-1-(thiophen-3-yl)methanimine.
Thiophene: Another building block used in the synthesis.
Benzothiazole derivatives:
Uniqueness
This compound is unique due to the combination of benzothiazole and thiophene moieties, which may confer distinct chemical and biological properties compared to other similar compounds.
Propiedades
Número CAS |
825613-58-9 |
|---|---|
Fórmula molecular |
C12H8N2S2 |
Peso molecular |
244.3 g/mol |
Nombre IUPAC |
N-(1,3-benzothiazol-2-yl)-1-thiophen-3-ylmethanimine |
InChI |
InChI=1S/C12H8N2S2/c1-2-4-11-10(3-1)14-12(16-11)13-7-9-5-6-15-8-9/h1-8H |
Clave InChI |
BADQSSPCTKXJQT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N=C(S2)N=CC3=CSC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


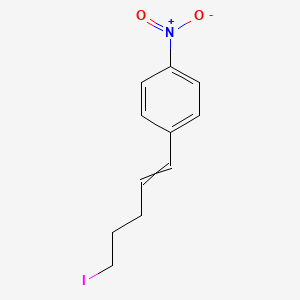
![1-Propanamine, 2,3-dibromo-N-[(2-chlorophenyl)methylene]-](/img/structure/B14209170.png)

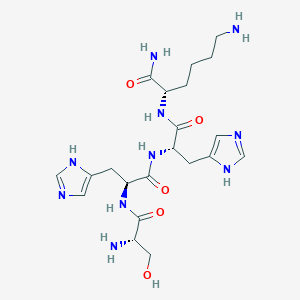
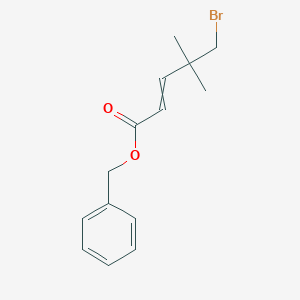
![4-[3-Hydroxy-2-methyl-1-(methylamino)pentan-3-yl]benzene-1,2-diol](/img/structure/B14209190.png)

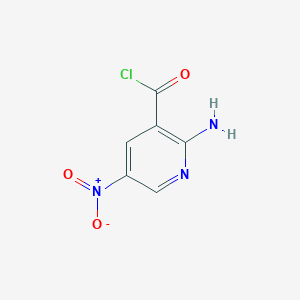
![2,4-Dinitro-N-[2-(pyrrolidin-1-yl)ethyl]aniline](/img/structure/B14209207.png)
![Benzene, 1-methoxy-4-[(1-phenyl-2-propenyl)oxy]-](/img/structure/B14209212.png)
![2-[2-(3-Fluorophenyl)ethynyl]-6-methylpyridine;hydrochloride](/img/structure/B14209213.png)
